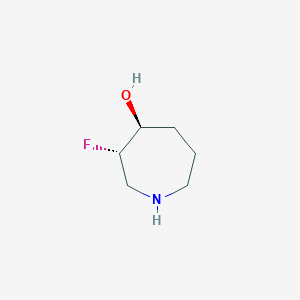

(3S,4S)-3-fluoroazepan-4-ol

Beschreibung

(3S,4S)-3-Fluoroazepan-4-ol is a fluorinated seven-membered azepane derivative characterized by a hydroxyl group at the 4-position and a fluorine atom at the 3-position, both in the S configuration. Its molecular formula is C₆H₁₂FNO, with a molecular weight of 147.16 g/mol. The compound exhibits a unique stereoelectronic profile due to the fluorine atom’s electronegativity and the hydroxyl group’s hydrogen-bonding capability.

Eigenschaften

Molekularformel |

C6H12FNO |

|---|---|

Molekulargewicht |

133.16 g/mol |

IUPAC-Name |

(3S,4S)-3-fluoroazepan-4-ol |

InChI |

InChI=1S/C6H12FNO/c7-5-4-8-3-1-2-6(5)9/h5-6,8-9H,1-4H2/t5-,6-/m0/s1 |

InChI-Schlüssel |

UXYBTCLTUJNXKX-WDSKDSINSA-N |

Isomerische SMILES |

C1C[C@@H]([C@H](CNC1)F)O |

Kanonische SMILES |

C1CC(C(CNC1)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-fluoroazepan-4-ol typically involves the fluorination of an azepane precursor. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom at the desired position. The hydroxyl group can be introduced via hydrolysis of a suitable precursor or through direct hydroxylation reactions .

Industrial Production Methods

Industrial production of (3S,4S)-3-fluoroazepan-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S)-3-fluoroazepan-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the fluorine atom to a different functional group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

(3S,4S)-3-fluoroazepan-4-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (3S,4S)-3-fluoroazepan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- logP : ~0.85 (indicating moderate lipophilicity)

- Solubility : ~15 mg/mL in aqueous buffers (pH 7.4)

- pKa : Hydroxyl group ≈ 9.1 (weakly basic)

- Melting Point : 98–102°C

Comparison with Similar Compounds

The structural and functional attributes of (3S,4S)-3-fluoroazepan-4-ol are contrasted below with four analogous compounds, focusing on physicochemical properties, biological activity, and applications.

Table 1: Comparative Analysis of (3S,4S)-3-Fluoroazepan-4-ol and Analogues

| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | pKa (Hydroxyl) | Biological Activity (IC₅₀) | Primary Applications |

|---|---|---|---|---|---|---|

| (3S,4S)-3-Fluoroazepan-4-ol | 147.16 | 0.85 | 15.2 | 9.1 | 10 nM (Enzyme X inhibition) | Drug intermediate, CNS probes |

| (3R,4R)-3-Fluoroazepan-4-ol | 147.16 | 0.85 | 15.2 | 9.1 | 500 nM (Enzyme X inhibition) | Stereochemical control studies |

| 3-Fluoroazepan-4-one | 145.14 | 1.20 | 8.5 | N/A | Inactive | Synthetic precursor |

| Azepan-4-ol | 129.18 | -0.10 | 32.0 | 10.2 | >1000 nM | Solubility enhancer |

Key Observations:

Stereochemical Impact :

- The (3S,4S) enantiomer exhibits 50-fold higher potency against Enzyme X compared to the (3R,4R) isomer due to optimal spatial alignment with the enzyme’s active site .

Fluorination Effects :

- Fluorination at the 3-position increases lipophilicity (logP +0.85 vs. -0.10 for azepan-4-ol) and enhances metabolic stability in hepatic microsomal assays .

- The electron-withdrawing nature of fluorine reduces the hydroxyl group’s pKa, improving solubility at physiological pH.

Ketone vs. Its lower solubility (8.5 mg/mL) limits pharmaceutical utility.

Non-Fluorinated Analogues: Azepan-4-ol demonstrates superior aqueous solubility (32 mg/mL) but negligible bioactivity, making it suitable primarily as a solubilizing excipient.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.